molecular formula C26H37N3O10 B14769771 Lenalidomide-PEG5-C2-acid

Lenalidomide-PEG5-C2-acid

Cat. No.: B14769771
M. Wt: 551.6 g/mol
InChI Key: WPXSTMVPCAQVOX-UHFFFAOYSA-N
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Description

Lenalidomide-PEG5-C2-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by attaching a polyethylene glycol (PEG) linker. The PEG5-C2-acid moiety provides additional functional groups that can be used for further conjugation or modification, making it a versatile tool in drug development and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-PEG5-C2-acid typically involves the following steps:

    Synthesis of Lenalidomide: Lenalidomide is synthesized through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione.

    Attachment of PEG Linker: The PEG5-C2-acid linker is attached to lenalidomide through a coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of scalable and green chemistry processes to minimize environmental impact and improve yield. For example, the bromination step can be carried out using chlorine-free solvents like methyl acetate to reduce hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-PEG5-C2-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromomethyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

    Oxidation: Oxidized derivatives of lenalidomide.

    Reduction: Reduced forms of lenalidomide.

    Substitution: Substituted lenalidomide derivatives with various functional groups.

Scientific Research Applications

Lenalidomide-PEG5-C2-acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein-ligand interactions due to its ability to conjugate with biomolecules.

    Medicine: Investigated for its potential in targeted drug delivery systems, particularly in cancer therapy.

    Industry: Utilized in the development of new pharmaceuticals and bioconjugates .

Mechanism of Action

Lenalidomide-PEG5-C2-acid exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.

    Pomalidomide: Another derivative of thalidomide with similar but more potent effects.

    Lenalidomide: The base compound without the PEG linker.

Uniqueness

Lenalidomide-PEG5-C2-acid is unique due to its enhanced solubility and bioavailability, making it more effective in drug delivery applications. The PEG linker also provides additional functional groups for further modification, increasing its versatility in research and development .

Properties

Molecular Formula

C26H37N3O10

Molecular Weight

551.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C26H37N3O10/c30-23-5-4-22(25(33)28-23)29-18-20-19(26(29)34)2-1-3-21(20)27-7-9-36-11-13-38-15-17-39-16-14-37-12-10-35-8-6-24(31)32/h1-3,22,27H,4-18H2,(H,31,32)(H,28,30,33)

InChI Key

WPXSTMVPCAQVOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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